molecular formula C11H12O B12646759 2-Methylidene-3-phenylbutanal CAS No. 80691-79-8

2-Methylidene-3-phenylbutanal

Cat. No.: B12646759
CAS No.: 80691-79-8
M. Wt: 160.21 g/mol
InChI Key: XGDRYBAMXVBPEY-UHFFFAOYSA-N
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Description

2-METHYLENE-3-PHENYL-BUTYRALDEHYDE is an organic compound with the molecular formula C11H12O and a molecular weight of 160.21 g/mol It is characterized by the presence of a methylene group attached to a phenyl-substituted butyraldehyde structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYLENE-3-PHENYL-BUTYRALDEHYDE can be achieved through several methods. One common approach involves the reaction of benzaldehyde with isobutyraldehyde in the presence of a base catalyst. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the methylene group .

Industrial Production Methods

Industrial production of 2-METHYLENE-3-PHENYL-BUTYRALDEHYDE often involves large-scale batch or continuous processes. These methods utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and efficiency. The use of advanced catalytic systems and reaction monitoring techniques ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-METHYLENE-3-PHENYL-BUTYRALDEHYDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-METHYLENE-3-PHENYL-BUTYRALDEHYDE has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-METHYLENE-3-PHENYL-BUTYRALDEHYDE involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modulation of enzyme activity, alteration of cellular signaling pathways, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-METHYLENE-3-PHENYL-BUTYRALDEHYDE is unique due to the presence of both a methylene group and a phenyl-substituted butyraldehyde structure. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its simpler counterparts .

Biological Activity

2-Methylidene-3-phenylbutanal, a compound with the molecular formula C11H12OC_{11}H_{12}O, has garnered interest in various fields, particularly in biological and medicinal chemistry. This compound is characterized by its unique structure, which influences its biological activity. Understanding its mechanisms of action and potential therapeutic applications is crucial for advancing research in pharmacology and biochemistry.

  • Molecular Weight : 162.23 g/mol
  • InChIKey : SMEMYAIGCRAVQX-UHFFFAOYSA-N
  • Structure : The compound features a carbonyl group adjacent to a double bond and a phenyl ring, contributing to its reactivity and interaction with biological molecules.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Properties : The compound has shown potential as an antioxidant, which may protect cells from oxidative stress.
  • Anti-inflammatory Effects : Studies suggest that it may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Activity : Preliminary findings indicate that this compound possesses antimicrobial properties against certain bacterial strains.

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Scavenging : The compound's structure allows it to interact with ROS, thereby reducing oxidative damage.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Cell Signaling Modulation : The compound can influence signaling pathways related to inflammation and cell survival.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantScavenges free radicals
Anti-inflammatoryReduces cytokine production
AntimicrobialInhibits growth of bacteria

Case Study: Antioxidant Activity

A study conducted on the antioxidant properties of this compound demonstrated significant scavenging activity against DPPH radicals. The results indicated an IC50 value comparable to standard antioxidants, suggesting its potential use in formulations aimed at reducing oxidative stress.

Case Study: Anti-inflammatory Mechanism

In vitro assays showed that this compound inhibited the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This inhibition was associated with decreased activation of the NF-kB signaling pathway, highlighting its potential as an anti-inflammatory agent.

Properties

CAS No.

80691-79-8

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

2-methylidene-3-phenylbutanal

InChI

InChI=1S/C11H12O/c1-9(8-12)10(2)11-6-4-3-5-7-11/h3-8,10H,1H2,2H3

InChI Key

XGDRYBAMXVBPEY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C(=C)C=O

Origin of Product

United States

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